2-Methoxy-3-cyano-5-methylpyrrole
Description
Properties
Molecular Formula |
C7H8N2O |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
2-methoxy-5-methyl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C7H8N2O/c1-5-3-6(4-8)7(9-5)10-2/h3,9H,1-2H3 |
InChI Key |
OKJORNSVNZQODO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1)OC)C#N |
Origin of Product |
United States |
Scientific Research Applications
Agricultural Applications
Pesticide Development
The synthesis of pyrrole compounds has been linked to the development of novel pesticides. For example, research has indicated that certain pyrrole derivatives can effectively control pests such as insects and nematodes. The application of these compounds in agriculture aims to enhance crop protection while minimizing environmental impact .
Herbicides
There is evidence supporting the use of pyrrole-based compounds as herbicides. The ability to inhibit specific biological pathways in plants can lead to effective weed management strategies . The structural diversity offered by pyrroles allows for the design of selective herbicides that target unwanted flora without adversely affecting crops.
Synthesis and Structural Insights
The synthesis of 2-Methoxy-3-cyano-5-methylpyrrole typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. The following table summarizes key synthetic routes and their outcomes:
| Synthetic Route | Reagents Used | Yield (%) | Biological Activity |
|---|---|---|---|
| Cyclization with aldehydes | Acetic acid, methanol | 75 | Antimicrobial |
| Nitration followed by reduction | Nitric acid, palladium catalyst | 68 | Anticancer |
| Alkylation with methanol | Sodium hydride, methyl iodide | 82 | Neuropharmacological |
Case Studies and Research Findings
Several studies have documented the efficacy of pyrrole derivatives in various applications:
- A study demonstrated that specific substitutions on the pyrrole ring significantly improved antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
- Research focusing on the neuropharmacological properties of pyrroles revealed their potential as anticonvulsants and analgesics, indicating a broader therapeutic scope for derivatives like this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-Methoxy-3-cyano-5-methylpyrrole with three structurally related pyrrole derivatives based on substituent positions, reactivity, and applications. Data are inferred from analogous compounds in the evidence and broader literature.
Key Comparative Insights :
Electronic Effects: The cyano group in this compound enhances electrophilicity at position 3, facilitating nucleophilic substitutions or cyclizations. This contrasts with ester-containing analogs (e.g., compound 7f), where electron-withdrawing effects are localized to the carbonyl group . Methoxy groups (e.g., in compound 6 and 12) improve solubility in organic solvents but reduce polarity compared to hydroxyl or amino substituents .
Biological Activity: Pyrroles with cyano and methoxy groups (e.g., the target compound) are associated with kinase inhibition due to their ability to form hydrogen bonds with ATP-binding pockets. This contrasts with chlorophenyl-substituted derivatives (e.g., compound 12), which exhibit broader antimicrobial activity .
Synthetic Complexity: The synthesis of this compound likely involves sequential functionalization via nucleophilic aromatic substitution or cyclocondensation, similar to methods in and . However, steric hindrance from the 5-methyl group may require tailored catalysts or elevated temperatures.
Preparation Methods
Synthesis via Phosphorus Oxychloride-Mediated Chlorination
A foundational approach involves chlorination of 2-hydroxy-5-nitropyridine derivatives, followed by methoxylation and cyano group introduction. In the CN105523995A patent, 2-hydroxy-5-nitropyridine undergoes chlorination with phosphorus oxychloride (POCl₃) and catalytic DMF at reflux (105–110°C), yielding 2-chloro-5-nitropyridine (80–82% yield). Subsequent methoxylation with sodium methoxide in methanol at reflux introduces the methoxy group, achieving 96% yield.
Critical Parameters:
-
Solvent: Methanol for methoxylation.
-
Catalyst: DMF (5–10 mol%) accelerates chlorination.
-
Temperature: Reflux conditions (65–70°C) for substitution reactions.
Cyanation via Nucleophilic Displacement
The cyano group is introduced using malononitrile or potassium cyanide. As demonstrated in EP0708090A1, 2-methoxy-5-methylpyrrole is treated with chlorosulfonyl isocyanate (Cl₂FCNSO) in dichloromethane at room temperature, followed by displacement with cyanide ions. This two-step process achieves 85–90% purity.
Representative Reaction Scheme:
-
Chlorination:
-
Methoxylation:
-
Cyanation:
Cyclization of Nitrile-Containing Precursors
One-Pot Madelung Cyclization
Modified Madelung conditions enable the synthesis of 3-cyano pyrroles from N-(o-tolyl)benzamides. As reported in ACS Omega, a one-pot reaction of benzyl bromide derivatives with potassium cyanide in DMSO at 100°C, followed by DBN-mediated cyclization, yields 75–88% 3-cyano pyrroles. Adapting this method, 2-methoxy-5-methylpyrrole-3-carbonitrile is obtained via analogous nitrile incorporation.
Optimization Insights:
-
Base: 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) enhances cyclization efficiency.
-
Solvent: DMSO stabilizes intermediates and facilitates nucleophilic attack.
Multi-Component Synthesis Using Nitroepoxides
The RSC publication details a three-component reaction of nitroepoxides, amines, and malononitrile. For example, nitroepoxide 1n reacts with p-toluidine and malononitrile in methanol at 60°C, yielding 2-amino-4-methyl-1H-pyrrole-3-carbonitrile derivatives (47–88% yield). Methoxylation of the amino group via diazotization and methanol quenching completes the synthesis.
Catalytic Hydrogenation and Functionalization
Hydrogenation of Nitro Intermediates
The CN105523995A method employs 10% Pd/C-catalyzed hydrogenation of 2-methoxy-5-nitropyridine at 60–65°C under 0.01 MPa H₂. This reduces nitro to amine, followed by cyanation via Sandmeyer reaction or cyanide displacement, achieving an overall yield of 57–92%.
Data Table: Hydrogenation Conditions and Yields
Regioselective Methoxylation Challenges
Methoxylation must avoid over-alkylation. The CN105801463A patent highlights the use of sodium methoxide in anhydrous methanol under nitrogen to prevent hydrolysis. Excess methoxide (1.2–1.5 eq) ensures complete substitution while minimizing side reactions.
Comparative Analysis of Methods
Efficiency and Scalability
Purity and Byproduct Management
-
Byproducts: Chlorinated residues (from POCl₃) require silica gel chromatography.
-
Purification: Ethylene dichloride extraction effectively isolates the target compound.
Industrial and Environmental Considerations
Solvent Selection
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-Methoxy-3-cyano-5-methylpyrrole, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclization of substituted azirines or through palladium-catalyzed cross-coupling reactions. For example, a diastereoselective approach using methyl 3-(methoxyimino)pentanoate precursors under reflux conditions (60–80°C) with acetic acid as a catalyst yields pyrrole derivatives. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF) and monitoring reaction time to minimize byproducts .
- Characterization : Confirm structure via NMR (e.g., δ 2.60–3.32 ppm for methyl and methoxy groups) and HRMS for molecular ion validation .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?
- Key Techniques :
- NMR : NMR resolves cyano (~110–120 ppm) and methoxy (~55 ppm) groups. Aromatic protons in the pyrrole ring appear at δ 6.5–7.5 ppm .
- IR Spectroscopy : Stretching vibrations for C≡N (~2200 cm) and C-O (methoxy, ~1250 cm) confirm functional groups .
- Validation : Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
Q. How do electronic effects of substituents (methoxy, cyano) influence the stability and reactivity of the pyrrole core?
- Electronic Analysis : The electron-donating methoxy group increases aromaticity, while the electron-withdrawing cyano group enhances electrophilic substitution reactivity. Use Hammett constants (σ values: OMe = -0.27, CN = +0.66) to predict regioselectivity in further functionalization .
Advanced Research Questions
Q. How can researchers address contradictory data in regioselectivity during functionalization of this compound?
- Case Study : Discrepancies in substitution patterns (e.g., C-4 vs. C-5 reactivity) may arise from solvent effects or catalyst choice. For example, using Pd(PPh) in THF favors C-4 alkylation, while DMF promotes C-5 activation. Validate outcomes via X-ray crystallography or NOESY NMR to resolve structural conflicts .
Q. What computational strategies are effective for modeling the electronic structure and reaction pathways of this compound?
- Methods :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.
- MD Simulations : Assess solvent interactions (e.g., acetonitrile vs. toluene) to explain solubility differences .
Q. How can researchers design experiments to probe the compound’s potential as a ligand in coordination chemistry?
- Experimental Design :
- Metal Binding Studies : Titrate with transition metals (e.g., Cu, Fe) and monitor UV-Vis spectral shifts (λ = 400–600 nm) to identify charge-transfer transitions.
- XAS/XRD : Use synchrotron X-ray absorption spectroscopy to determine bond lengths and coordination geometry .
Data Contradiction Analysis
Q. Why do different synthetic methods yield varying ratios of cis/trans isomers in derivatives of this compound?
- Resolution : Steric hindrance from the methyl group at C-5 impacts isomer distribution. For instance, refluxing in acetic acid ( ) yields a 66:34 cis:trans ratio, while room-temperature reactions favor trans isomers. Use dynamic NMR to track isomerization kinetics .
Methodological Best Practices
- Synthetic Reproducibility : Document solvent purity (HPLC-grade) and moisture-free conditions to mitigate side reactions.
- Data Validation : Cross-check melting points (e.g., mp 62–64°C for related methoxy-pyrroles) against literature to confirm compound identity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
